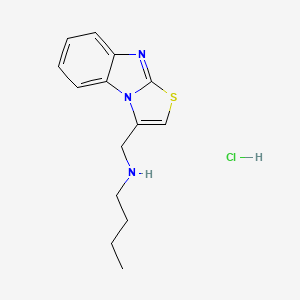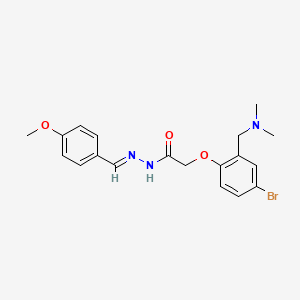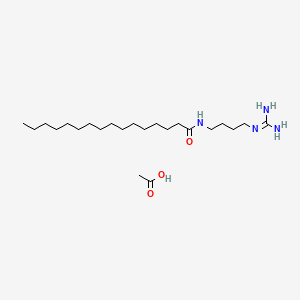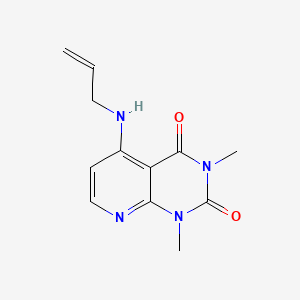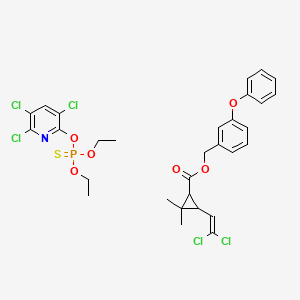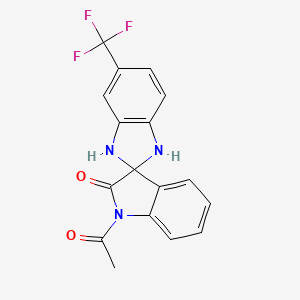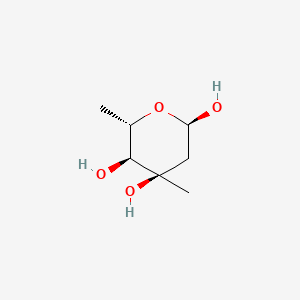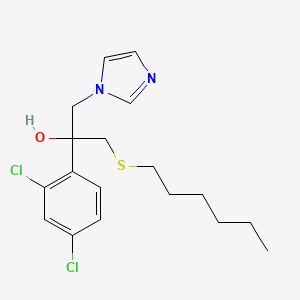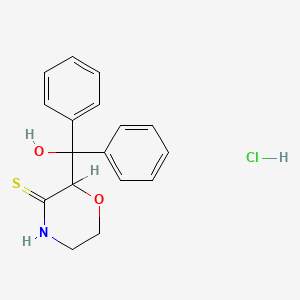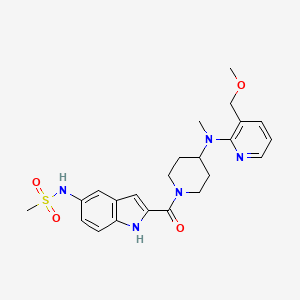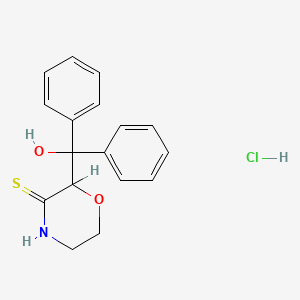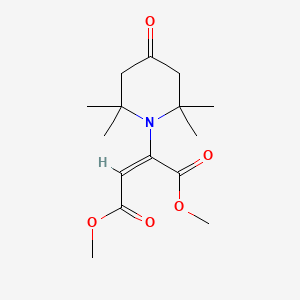
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a piperidine ring with four methyl groups and a keto group, along with a maleic acid dimethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with maleic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.
Applications De Recherche Scientifique
(2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (2,2,6,6-Tetramethyl-4-oxo-1-piperidyl)maleic acid dimethyl ester.
4-Oxo-2,2,6,6-tetramethylpiperidine 1-oxyl: A related compound with similar structural features but different reactivity.
2,2,6,6-Tetramethylpiperidine: Another structurally related compound used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a maleic acid ester moiety, providing distinct reactivity and applications. Its stability and versatility make it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
110998-15-7 |
|---|---|
Formule moléculaire |
C15H23NO5 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
dimethyl (E)-2-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C15H23NO5/c1-14(2)8-10(17)9-15(3,4)16(14)11(13(19)21-6)7-12(18)20-5/h7H,8-9H2,1-6H3/b11-7+ |
Clé InChI |
XGXAVNHACSQRHY-YRNVUSSQSA-N |
SMILES isomérique |
CC1(CC(=O)CC(N1/C(=C/C(=O)OC)/C(=O)OC)(C)C)C |
SMILES canonique |
CC1(CC(=O)CC(N1C(=CC(=O)OC)C(=O)OC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


